molecular formula C19H13F3N2O B3916358 N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide

N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B3916358
M. Wt: 342.3 g/mol
InChI Key: IJBUZHFBOYZYJT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, also known as TFMA, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. This compound has been found to inhibit the activity of Bcl-2, as mentioned earlier, as well as other proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is its high selectivity and sensitivity for metal ion detection. It can detect metal ions at very low concentrations, making it a useful tool for environmental and biological samples. Another advantage is its potential as an anti-cancer agent, as it has shown promising results in animal models.
One limitation of this compound is its limited solubility in water, which can make it difficult to use in biological experiments. Another limitation is its potential toxicity, as it has been found to induce cell death in both cancer and non-cancer cells. Further studies are needed to determine the optimal dosage and administration of this compound for different applications.

Future Directions

There are several future directions for N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective properties make it a promising candidate for the development of new treatments for these diseases.
Another area of research is the development of new fluorescent probes based on this compound for the detection of other molecules and ions. This compound's high selectivity and sensitivity make it a useful tool for the development of new sensors and diagnostic tools.
Finally, further studies are needed to determine the optimal dosage and administration of this compound for different applications, as well as its potential toxicity and side effects. Overall, this compound is a promising compound with potential applications in various scientific fields.

Scientific Research Applications

N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind with metal ions such as copper, zinc, and iron, and emit fluorescence upon binding. This property makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of research is the use of this compound as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in cell survival. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.

Properties

IUPAC Name

(E)-N-quinolin-5-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O/c20-19(21,22)14-5-1-4-13(12-14)9-10-18(25)24-17-8-2-7-16-15(17)6-3-11-23-16/h1-12H,(H,24,25)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBUZHFBOYZYJT-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.